molecular formula C13H17F2N5 B15050379 3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine

Cat. No.: B15050379
M. Wt: 281.30 g/mol
InChI Key: DMAMGFPGFZYBMR-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclopropyl group, a difluoroethyl group, and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Synthesis of the Difluoroethyl Group: The difluoroethyl group can be synthesized by reacting an appropriate fluorinated reagent with an alkyl halide.

    Construction of the Pyrazole Rings: The pyrazole rings can be constructed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling Reactions: The final compound can be obtained by coupling the cyclopropyl, difluoroethyl, and pyrazole intermediates using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde: Shares a similar pyrazole structure but differs in functional groups.

    1-methyl-3-cyclopropyl-1H-pyrazole-5-amine: Similar core structure with variations in substituents.

Uniqueness

3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17F2N5

Molecular Weight

281.30 g/mol

IUPAC Name

5-cyclopropyl-N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C13H17F2N5/c1-19-13(4-11(18-19)10-2-3-10)16-5-9-6-17-20(7-9)8-12(14)15/h4,6-7,10,12,16H,2-3,5,8H2,1H3

InChI Key

DMAMGFPGFZYBMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CN(N=C3)CC(F)F

Origin of Product

United States

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